molecular formula C14H18N2O5 B5742155 METHYL 3-NITRO-5-[(TERT-PENTYLAMINO)CARBONYL]BENZOATE

METHYL 3-NITRO-5-[(TERT-PENTYLAMINO)CARBONYL]BENZOATE

Cat. No.: B5742155
M. Wt: 294.30 g/mol
InChI Key: GPBVREGFDLKKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-nitro-5-[(tert-pentylamino)carbonyl]benzoate is an organic compound with a complex structure It is characterized by the presence of a nitro group, a tert-pentylamino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-5-[(tert-pentylamino)carbonyl]benzoate typically involves multiple stepsThe final step involves the formation of the ester linkage under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-[(tert-pentylamino)carbonyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-nitro-5-[(tert-pentylamino)carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-nitro-5-[(tert-pentylamino)carbonyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tert-pentylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The ester linkage can be hydrolyzed to release active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-5-[(tert-pentylamino)carbonyl]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and tert-pentylamino groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 3-(2-methylbutan-2-ylcarbamoyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-5-14(2,3)15-12(17)9-6-10(13(18)21-4)8-11(7-9)16(19)20/h6-8H,5H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBVREGFDLKKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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